Cas no 2124033-97-0 (1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol)
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol structure](https://ja.kuujia.com/scimg/cas/2124033-97-0x500.png)
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- F1910-7552
- AKOS030952024
- 2124033-97-0
- 1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
- 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
-
- インチ: 1S/C12H23NO/c1-2-11-4-8-13(9-5-11)10-12(14)6-3-7-12/h11,14H,2-10H2,1H3
- InChIKey: YRRYGVHHCUTVDW-UHFFFAOYSA-N
- SMILES: OC1(CN2CCC(CC)CC2)CCC1
計算された属性
- 精确分子量: 197.177964357g/mol
- 同位素质量: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- XLogP3: 2.1
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E144736-1g |
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1910-7552-1g |
1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | E144736-100mg |
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1910-7552-10g |
1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1910-7552-0.5g |
1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1910-7552-2.5g |
1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1910-7552-5g |
1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1910-7552-0.25g |
1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | E144736-500mg |
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol |
2124033-97-0 | 500mg |
$ 365.00 | 2022-06-05 |
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
7. Caper tea
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-olに関する追加情報
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 2124033-97-0)
1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is a complex organic compound with the CAS registry number 2124033-97-0. This compound belongs to the class of bicyclic compounds, specifically featuring a cyclobutane ring fused with a piperidine derivative. The molecule is characterized by its unique structure, which includes a cyclobutanol group and a 4-ethylpiperidinylmethyl substituent. This combination of structural elements contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in organic synthesis have enabled more efficient methods for constructing such complex molecules. For instance, researchers have employed catalytic asymmetric hydrogenation to achieve high enantiomeric excess in the formation of the cyclobutanol moiety. This approach not only enhances the yield but also improves the stereochemical control, which is critical for applications in drug development.
One of the most notable features of this compound is its ability to act as a chiral auxiliary in asymmetric synthesis. The cyclobutanol group serves as an excellent chiral directing unit, facilitating the construction of complex molecular architectures with high enantioselectivity. This property has been extensively explored in recent studies, where 1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol has been used as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating neurological disorders.
In terms of physical properties, CAS No. 2124033-97-0 exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in various organic reactions, particularly those requiring precise control over reaction conditions.
Recent research has also highlighted the potential of 1-(4-Ethylpiperidinylmethyl)cyclobutanol as a building block for advanced materials. Its rigid bicyclic structure and chiral nature make it an attractive candidate for applications in supramolecular chemistry and nanotechnology. For example, scientists have successfully utilized this compound to construct self-assembled monolayers with unique optical properties, paving the way for its use in next-generation optoelectronic devices.
The pharmacological profile of CAS No. 2124033-97-0 has been studied extensively, revealing promising bioactivity across multiple therapeutic areas. Preclinical studies indicate that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has shown potential as an antagonist at specific G-protein coupled receptors, suggesting its role in modulating neurotransmitter systems.
In conclusion, 1-(4-Ethylpiperidinylmethyl)cyclobutanol (CAS No. 2124033-97) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, combined with advancements in synthetic methodologies and understanding of its biological activity, positions it as a valuable tool for advancing modern chemistry and medicine.
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